molecular formula C11H12N2O B2640925 1-[(3-Methylphenyl)methoxy]imidazole CAS No. 477870-01-2

1-[(3-Methylphenyl)methoxy]imidazole

Cat. No.: B2640925
CAS No.: 477870-01-2
M. Wt: 188.23
InChI Key: LOOXNJQJAKYZIB-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methoxy]imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3-methylphenylmethoxy group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)methoxy]imidazole typically involves the reaction of 3-methylphenylmethanol with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methylphenyl)methoxy]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-Methylphenyl)methoxy]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methoxy]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)methoxy]imidazole
  • 1-[(2-Methylphenyl)methoxy]imidazole
  • 1-[(3-Chlorophenyl)methoxy]imidazole

Comparison: 1-[(3-Methylphenyl)methoxy]imidazole is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for various applications .

Properties

IUPAC Name

1-[(3-methylphenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-10-3-2-4-11(7-10)8-14-13-6-5-12-9-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOXNJQJAKYZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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